molecular formula C22H15BrClN3O2 B2753851 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898428-69-8

5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2753851
M. Wt: 468.74
InChI Key: SGBKHYSTWHOBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is a potent and selective inhibitor of the tyrosine kinase activity of EGFR, which plays a crucial role in the development and progression of various cancers.

Scientific Research Applications

Synthesis and Antiviral Activities

Quinazolinone derivatives, closely related to the specified compound, have been synthesized and tested for their antiviral activity against a range of viruses, including HIV, HSV, and vaccinia viruses. One study highlighted that certain derivatives exhibited significant antiviral activity, particularly against Herpes simplex and vaccinia viruses, suggesting their potential as antiviral agents (Selvam et al., 2010).

Antitumor Agent Analogues

Research into water-soluble analogues of quinazolin-4-one-based antitumor agents, similar in structure to the specified chemical, revealed compounds with enhanced cytotoxicity and novel biochemical characteristics, including delayed, non-phase-specific cell-cycle arrest. These findings indicate the role of such compounds in cancer research and their potential therapeutic applications (Bavetsias et al., 2002).

Antimicrobial Activity

Synthesis efforts have also been directed towards quinazolinone derivatives for evaluating their antimicrobial potential. Newer quinazolinones have been synthesized and tested for their antimicrobial activity, showing promise as antimicrobial agents. Such studies underscore the potential of these compounds in addressing various bacterial and fungal infections (Patel et al., 2006).

Anti-inflammatory and Analgesic Agents

Further research into substituted quinazolinone derivatives has revealed their potential as non-steroidal anti-inflammatory and analgesic agents. These compounds have been synthesized and evaluated for their efficacy, with some showing significant anti-inflammatory and analgesic activities, suggesting their utility in the development of new pain management and anti-inflammatory drugs (Kumar et al., 2014).

properties

IUPAC Name

5-bromo-2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O2/c1-13-25-20-8-3-2-7-17(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)18-11-14(23)9-10-19(18)24/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBKHYSTWHOBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

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